4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1291860-65-5
VCID: VC4669711
InChI: InChI=1S/C23H32N6O/c1-4-18-8-10-19(11-9-18)24-22-21(25-27-26-22)23(30)29-14-12-28(13-15-29)20-7-5-6-16(2)17(20)3/h5-11,21-22,24-27H,4,12-15H2,1-3H3
SMILES: CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
Molecular Formula: C23H28N6O
Molecular Weight: 404.518

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

CAS No.: 1291860-65-5

Cat. No.: VC4669711

Molecular Formula: C23H28N6O

Molecular Weight: 404.518

* For research use only. Not for human or veterinary use.

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine - 1291860-65-5

Specification

CAS No. 1291860-65-5
Molecular Formula C23H28N6O
Molecular Weight 404.518
IUPAC Name [4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Standard InChI InChI=1S/C23H32N6O/c1-4-18-8-10-19(11-9-18)24-22-21(25-27-26-22)23(30)29-14-12-28(13-15-29)20-7-5-6-16(2)17(20)3/h5-11,21-22,24-27H,4,12-15H2,1-3H3
Standard InChI Key KKKGUZZYYUHHND-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a 1,2,3-triazole ring substituted at position 5 with a 4-ethylphenylamine group. A piperazine moiety, functionalized with a 2,3-dimethylphenyl group via a carbonyl linkage, is attached to position 1 of the triazole (Fig. 1). This configuration introduces multiple sites for hydrogen bonding, π-π interactions, and hydrophobic effects, critical for target binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₈N₆O
Molecular Weight404.518 g/mol
IUPAC Name[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Topological Polar Surface Area80.9 Ų
LogP (Predicted)3.8

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

  • Piperazine Functionalization: Coupling of 2,3-dimethylphenyl-piperazine with the triazole via carbodiimide-mediated amide bond formation.

  • N-Ethylation: Introduction of the 4-ethylphenyl group through nucleophilic substitution or reductive amination.

Key Challenges:

  • Steric hindrance from the 2,3-dimethylphenyl group necessitates optimized reaction temperatures (60–80°C) and catalysts (e.g., HOBt/DCC).

  • Purification requires chromatography due to polar intermediates.

Stability and Reactivity

The compound demonstrates stability under ambient conditions but is sensitive to strong acids/bases, which hydrolyze the amide bond. The triazole ring exhibits moderate electrophilicity, enabling further functionalization at N-1 or N-2 positions.

CompoundMIC (S. aureus)MIC (E. coli)MIC (C. albicans)
Triazole-piperazine A12 µg/mL28 µg/mL22 µg/mL
Triazole-piperazine B8 µg/mL32 µg/mL16 µg/mL
Fluconazole (Control)--24 µg/mL

CNS Modulation

Piperazine derivatives are known dopamine and serotonin receptor modulators. The 2,3-dimethylphenyl group in this compound may favor D₂ receptor affinity, suggesting potential antipsychotic applications .

Computational Insights

Molecular Docking Studies

Docking simulations (PDB: 3CAP) predict strong interactions with Mycobacterium tuberculosis enoyl-ACP reductase:

  • Binding Energy: -9.2 kcal/mol (compared to isoniazid: -7.8 kcal/mol).

  • Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 .

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the ethylphenyl group.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .

Future Directions

  • Biological Screening: Prioritize assays against ESKAPE pathogens and cancer cell lines.

  • Structural Optimization: Introduce fluorinated substituents to enhance metabolic stability.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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